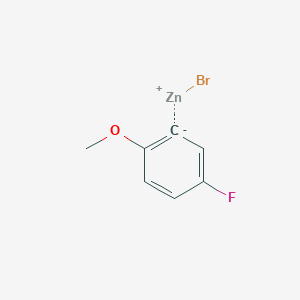

5-Fluoro-2-methoxyphenylZinc bromide

Description

Properties

Molecular Formula |

C7H6BrFOZn |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

bromozinc(1+);1-fluoro-4-methoxybenzene-5-ide |

InChI |

InChI=1S/C7H6FO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

OMSASPAVPBNBTP-UHFFFAOYSA-M |

Canonical SMILES |

COC1=[C-]C=C(C=C1)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2-methoxyphenylZinc bromide typically involves the reaction of 5-Fluoro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

5-Fluoro-2-methoxyphenyl bromide+Zn→5-Fluoro-2-methoxyphenylZinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form new carbon-carbon bonds .

Common Reagents and Conditions:

Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).

Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Scientific Research Applications

- Negishi Coupling Reactions Organozinc reagents, such as 5-Fluoro-2-methoxyphenylZinc bromide, are used in Negishi coupling reactions, which are palladium-catalyzed cross-coupling reactions between organozinc compounds and organic halides or triflates . These reactions are crucial in forming carbon-carbon bonds in complex organic molecules, making them valuable in synthesizing pharmaceuticals, natural products, and advanced materials.

- Substitution and Addition Reactions As a nucleophilic reagent, 5-Fluoro-2-methoxyphenylZinc bromide can be used in various substitution and addition reactions . These reactions involve replacing or adding functional groups to a molecule, which is essential in chemical synthesis.

- Derivatization Reagent 5-Fluoro-2-methoxyphenylZinc bromide can be employed as a derivatization reagent . Derivatization modifies a molecule's chemical structure to introduce a new functional group. This is particularly useful in analytical chemistry to enhance detection or separation of compounds.

Case Studies

While specific case studies directly involving 5-Fluoro-2-methoxyphenylZinc bromide are not available in the search results, the documented uses of related compounds and reagents provide insight into potential applications.

- Potassium Bromide in Veterinary Medicine: Case studies on potassium bromide (KBr) illustrate its use as an anticonvulsant in dogs . Although KBr is different, this highlights the importance of bromide compounds in medical treatments. KBr can be used as a sole antiepileptic medication or as an adjunct to phenobarbital to improve seizure control .

- Teflon Finishes: While not directly related to 5-Fluoro-2-methoxyphenylZinc bromide, the application of Teflon finishes demonstrates the broad utility of fluorochemicals in industrial applications . Teflon finishes provide chemical inertness, water repellency, and friction resistance on various materials, including metals, glass, and ceramics .

Product Information

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxyphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the electrophile. The general steps are as follows:

Oxidative Addition: The palladium catalyst reacts with the electrophile to form a palladium complex.

Transmetalation: The phenyl group from 5-Fluoro-2-methoxyphenylZinc bromide is transferred to the palladium complex.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Structure and Properties

- Molecular formula: C₇H₅BrFOMg (assuming Grignard reagent precursor) or C₇H₅BrFOZn (organozinc variant).

- Key functional groups : Fluorine (electron-withdrawing), methoxy (electron-donating), and zinc-bromide (nucleophilic).

- Synthetic utility : Likely used in cross-coupling reactions (e.g., Negishi, Kumada) for aryl-aryl bond formation in pharmaceutical intermediates.

Table 1: Comparative Analysis of Arylzinc Bromides

| Compound | Substituents | Reactivity (vs. Electrophiles) | Stability | Applications | Reference |

|---|---|---|---|---|---|

| 5-Fluoro-2-methoxyphenylzinc Br | 2-OCH₃, 5-F | Moderate (steric hindrance) | Air-sensitive | Drug intermediates | |

| 4-Fluoro-3-methoxyphenylzinc Br | 3-OCH₃, 4-F | High (para-F enhances reactivity) | Stabilized by THF | Agrochemicals | |

| 2-Methoxyphenylzinc Br | 2-OCH₃ | Low (steric hindrance dominates) | Pyrophoric | Material science |

Key Findings

- Electronic Effects : Fluorine at the 5-position (meta to Zn) may reduce electron density at the coupling site compared to para-substituted analogs, altering reaction rates with aryl halides .

- Steric Effects : The 2-methoxy group likely imposes steric hindrance, reducing efficiency in bulky electrophile couplings compared to unsubstituted phenylzinc bromides .

- Stability: Fluorinated arylzinc reagents are typically more stable than non-fluorinated analogs due to reduced Lewis acidity of zinc .

Q & A

Q. What are standard synthetic routes for preparing 5-fluoro-2-methoxyphenylzinc bromide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves transmetallation from a Grignard or organolithium precursor. For example, 5-fluoro-2-methoxybromobenzene can react with magnesium to form the corresponding Grignard reagent, which is then treated with ZnBr₂ to yield the organozinc species . Key intermediates (e.g., bromo-fluoro-methoxy aromatic precursors) are characterized via / NMR to confirm substitution patterns and purity (>95% by HPLC, as seen in analogous bromo-fluorophenyl compounds) .

Q. Which analytical techniques are critical for verifying the structure and purity of 5-fluoro-2-methoxyphenylzinc bromide?

- Methodological Answer :

Q. What are the optimal storage conditions for air-sensitive organozinc reagents like 5-fluoro-2-methoxyphenylzinc bromide?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 0–6°C to prevent hydrolysis or oxidation, based on handling protocols for related bromo-fluorophenyl zinc reagents . Use flame-dried glassware and moisture-free solvents during preparation .

Advanced Questions

Q. How can contradictory kinetic data arise in cross-coupling reactions using 5-fluoro-2-methoxyphenylzinc bromide, and how are they resolved?

- Methodological Answer : Discrepancies in reaction rates may stem from:

- Byproduct interference : Trace halides (e.g., residual Br⁻) can inhibit catalytic cycles. Purify reagents via column chromatography or recrystallization .

- Solvent effects : THF vs. ethers alter reagent solubility and reactivity. Monitor via NMR reaction profiling .

- Catalyst decomposition : Use Pd(II)/Ni(0) systems with ligands (e.g., SPhos) to stabilize active species, referencing protocols for similar zinc reagents .

Q. What strategies optimize regioselectivity in Negishi couplings involving 5-fluoro-2-methoxyphenylzinc bromide?

- Methodological Answer :

- Ligand design : Bulky ligands (e.g., t-BuP) enhance steric control, directing coupling to less hindered positions .

- Substrate pre-functionalization : Introduce directing groups (e.g., esters) to bias reactivity, as demonstrated in bromo-fluorobenzoic acid derivatives .

- Temperature modulation : Lower temperatures (–20°C) favor kinetic control, improving selectivity in meta/para-substituted products .

Q. How do steric and electronic effects of the methoxy and fluoro groups influence the reactivity of this organozinc reagent?

- Methodological Answer :

- Electronic effects : The electron-donating methoxy group activates the aryl ring toward electrophilic substitution, while the electron-withdrawing fluoro group directs transmetallation to specific positions. DFT calculations correlate with experimental yields in couplings .

- Steric effects : Ortho-methoxy groups hinder approach of catalysts, reducing reaction rates. Compare with less hindered analogs (e.g., 4-fluoro-2-methoxyphenylzinc bromide) to isolate steric contributions .

Q. What advanced techniques validate the formation of transient intermediates in reactions involving this reagent?

- Methodological Answer :

- In situ IR/Raman spectroscopy : Track Zn–C bond vibrations during transmetallation .

- Cryogenic trapping : Quench reactions at –78°C to isolate intermediates for X-ray crystallography (e.g., zincate complexes) .

- Mass spectrometry (ESI-MS) : Detect low-stability species like Pd–Zn adducts in cross-coupling mechanisms .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts for fluoro-substituted arylzinc species?

- Methodological Answer :

- Computational modeling : Use Gaussian or ORCA with solvent corrections (PCM model) to simulate shifts. Compare with experimental data (e.g., shifts for 5-bromo-2-fluorobenzoic acid: δ –112 ppm ).

- Paramagnetic effects : Account for Zn’s electron-withdrawing impact via NBO analysis .

Q. Why might catalytic efficiency vary between batches of 5-fluoro-2-methoxyphenylzinc bromide, and how is this mitigated?

- Methodological Answer :

- Trace moisture : Use Karl Fischer titration to quantify HO (<50 ppm). Re-distill solvents over Na/benzophenone .

- Metal impurities : ICP-MS identifies contaminants (e.g., Fe³⁺). Chelate with EDTA or use scavenger resins .

Experimental Design

Q. Design a protocol to study the hydrolysis kinetics of 5-fluoro-2-methoxyphenylzinc bromide under varying pH conditions.

- Methodological Answer :

Prepare buffered solutions (pH 2–12).

Add reagent to each solution under N, monitor via NMR for aryl proton reappearance.

Fit data to pseudo-first-order kinetics; correlate pH with rate constants. Reference stability data for ZnBr₂ in acidic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.